![molecular formula C12H15BrN2O B7554505 [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly known as 4-BMC or Brephedrone. This compound belongs to the class of cathinone derivatives, which are known for their stimulant properties.
Wirkmechanismus
The exact mechanism of action of [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor. It increases the levels of these neurotransmitters in the brain, leading to the stimulation of the central nervous system.
Biochemical and Physiological Effects:
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and euphoria. It also increases heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied, and its properties are well understood. However, its use in lab experiments is limited due to its potential health risks and legal restrictions.
Zukünftige Richtungen
There are several future directions for the study of [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone. Some of the possible areas of research are:
1. Development of new drugs: [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone can be used as a drug target for the development of new drugs for the treatment of various diseases.
2. Neuroprotection: Further studies can be conducted to investigate the neuroprotective properties of this compound and its potential use in the treatment of neurological disorders.
3. Forensic Science: Research can be conducted to develop new methods for the detection of [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone and other cathinone derivatives in biological samples.
Conclusion:
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It possesses various properties that make it useful in different areas such as neuroscience, pharmacology, and forensic science. Further studies are needed to explore its full potential and develop new applications.
Synthesemethoden
The synthesis of [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone involves the reaction of 4-bromophenylacetonitrile with pyrrolidine and formaldehyde. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has been extensively studied for its potential applications in scientific research. It has been found to possess various properties that make it useful in different fields. Some of the significant applications of this compound are as follows:
1. Neuroscience: [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to possess neuroprotective properties that can help in preventing the degeneration of neurons.
2. Pharmacology: This compound has been studied for its potential use as a drug target for the treatment of various diseases. It has been found to possess properties that can help in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.
3. Forensic Science: [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has been studied for its potential use as a forensic marker for the detection of drug abuse. It has been found to be a metabolite of various cathinone derivatives, and its detection in urine samples can indicate the use of these drugs.
Eigenschaften
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)12(16)15-6-5-9(7-14)8-15/h1-4,9H,5-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFSRICMGQSORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)
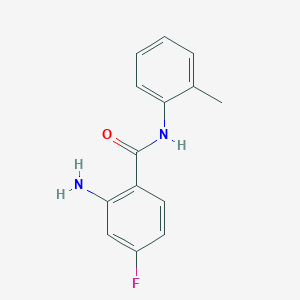

![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)
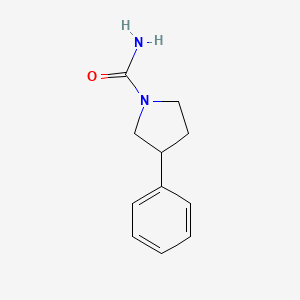
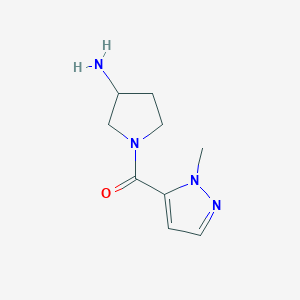

![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)

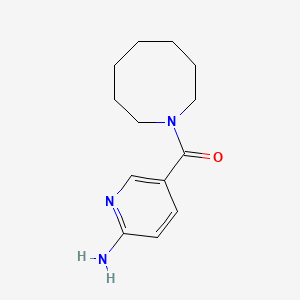
![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7554497.png)
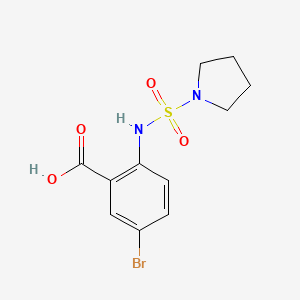
![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7554524.png)